molecular formula C9H18N2O2 B1464911 1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one CAS No. 1083368-87-9

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Cat. No.: B1464911
CAS No.: 1083368-87-9
M. Wt: 186.25 g/mol
InChI Key: UYQIQQXAAXTPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The compound makes H-bonding with residues GLY 210, GLU 208, ASP 270, and GLU 220, Pi-Pi stacking with TRP 132, ARG 146 and hydrophobic interaction with LEU 134, LEU 216, PRO 145, ILE 144, VAL 269, VAL 152, ALA 209, ALA 165, ALA 191 with a docking score of -14.860 .


Physical and Chemical Properties Analysis

The compound “1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one” is a clear liquid with a density of 1.062 g/mL at 25 °C (lit.) . It is soluble in Chloroform, Ethyl Acetate, Methanol .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

  • A novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of significant interest in medicinal chemistry, through exhaustive catalytic hydrogenation, showcases the importance of innovative synthetic routes in facilitating the production of structurally complex molecules (Smaliy et al., 2011).
  • The three-component synthesis of novel pyridine derivatives underlines the versatility of piperidine as a building block in creating biologically active compounds, highlighting the compound's role in drug design and discovery (Wu Feng, 2011).

Biological Activity and Drug Discovery

  • Research on butyrophenones with mixed dopaminergic and serotoninergic affinities illustrates the potential of piperidine derivatives in the development of atypical antipsychotics, underscoring the therapeutic value of structural modification and optimization in drug discovery (Raviña et al., 1999).
  • A study demonstrating the selective killing of bacterial persisters by a single chemical compound without affecting normal antibiotic-sensitive cells exemplifies the potential of piperidine-based molecules in addressing challenges in antimicrobial therapy (Kim et al., 2011).

Chemical and Physical Properties Studies

  • Quantum chemical and molecular dynamic simulation studies for predicting the inhibition efficiencies of piperidine derivatives on the corrosion of iron highlight the application of these compounds in materials science, demonstrating their utility beyond biologically oriented research (Kaya et al., 2016).

Safety and Hazards

The compound has a hazard statement of H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Biochemical Analysis

Biochemical Properties

1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serine/threonine-protein kinase Chk1, which is crucial for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the serine/threonine-protein kinase Chk1 pathway, which is essential for maintaining genomic stability . This compound can alter gene expression patterns, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting downstream signaling pathways and gene expression . Additionally, it may influence the transcriptional machinery, leading to alterations in gene expression profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell cycle progression and DNA repair mechanisms.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced DNA repair and cell cycle regulation. At higher doses, it can lead to toxic or adverse effects, including cellular toxicity and disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and overall metabolism . Understanding these pathways is crucial for determining the compound’s pharmacokinetics and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and reach its target sites is essential for its biological activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes.

Properties

IUPAC Name

1-[3-(aminomethyl)piperidin-1-yl]-2-methoxyethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-13-7-9(12)11-4-2-3-8(5-10)6-11/h8H,2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQIQQXAAXTPLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1CCCC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one
Reactant of Route 3
Reactant of Route 3
1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one
Reactant of Route 4
Reactant of Route 4
1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one
Reactant of Route 5
Reactant of Route 5
1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one
Reactant of Route 6
Reactant of Route 6
1-[3-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.